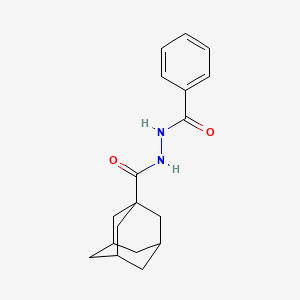
N'-(adamantane-1-carbonyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(adamantane-1-carbonyl)benzohydrazide is a compound that combines the unique structural features of adamantane and benzohydrazide Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzohydrazide is a derivative of hydrazine, often used in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantane-1-carbonyl)benzohydrazide typically involves the reaction of adamantane-1-carboxylic acid with hydrazine hydrate to form adamantane-1-carbohydrazide. This intermediate is then reacted with benzoyl chloride under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for N’-(adamantane-1-carbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(adamantane-1-carbonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzohydrazide moiety .
Applications De Recherche Scientifique
N’-(adamantane-1-carbonyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N’-(adamantane-1-carbonyl)benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes. The adamantane moiety provides stability and enhances the compound’s ability to interact with biological targets, while the benzohydrazide group can form hydrogen bonds and other interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane derivatives: Such as amantadine and rimantadine, known for their antiviral properties.
Benzohydrazide derivatives: Including isoniazid, used as an antituberculosis drug.
Uniqueness
N’-(adamantane-1-carbonyl)benzohydrazide is unique due to the combination of the adamantane and benzohydrazide moieties. This dual structure imparts both stability and reactivity, making it a versatile compound for various applications. Its potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C18H22N2O2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N'-benzoyladamantane-1-carbohydrazide |
InChI |
InChI=1S/C18H22N2O2/c21-16(15-4-2-1-3-5-15)19-20-17(22)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H,19,21)(H,20,22) |
Clé InChI |
GMRKBTOYTFNOLW-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















